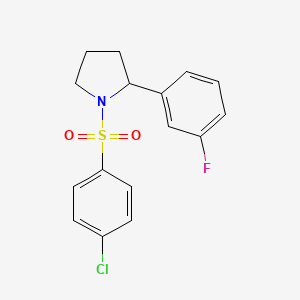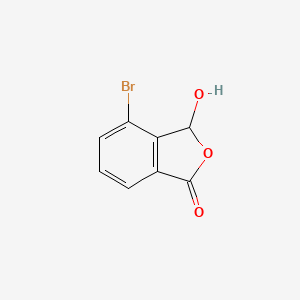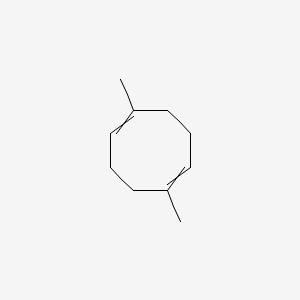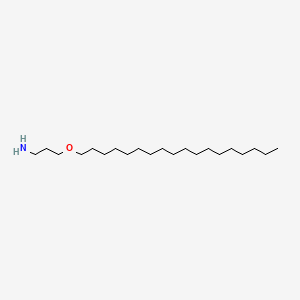
3-(Octadecyloxy)propylamine
Descripción general
Descripción
3-(Octadecyloxy)propylamine is an organic compound with the molecular formula C21H45NO. It is a long-chain alkylamine, where the amine group is attached to a propyl chain, which is further connected to an octadecyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(Octadecyloxy)propylamine can be synthesized through several methods. One common approach involves the reaction of 1-bromopropane with octadecyloxyamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Octadecyloxy)propylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
3-(Octadecyloxy)propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(Octadecyloxy)propylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity or affecting membrane-bound proteins. Additionally, the amine group can form hydrogen bonds or ionic interactions with various biomolecules, influencing their function and activity .
Comparación Con Compuestos Similares
1-Propanamine: A simpler analogue with a shorter alkyl chain.
N,N-Dimethyl-3-(octadecyloxy)-1-propanamine: A derivative with additional methyl groups on the amine nitrogen.
3-(Octadecyloxy)propylamine: Another similar compound with slight structural variations.
Uniqueness: this compound is unique due to its specific combination of a long alkyl chain and an amine group, which imparts distinct physicochemical properties and biological activities. Its ability to integrate into lipid membranes and interact with various biomolecules makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
7617-75-6 |
|---|---|
Fórmula molecular |
C21H45NO |
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
3-octadecoxypropan-1-amine |
InChI |
InChI=1S/C21H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h2-22H2,1H3 |
Clave InChI |
GWOUPOJUVSKJCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCCCN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

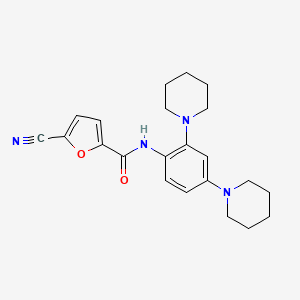
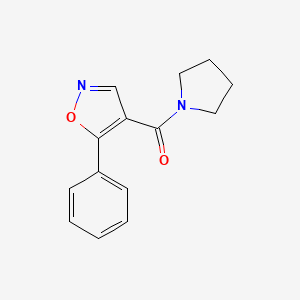
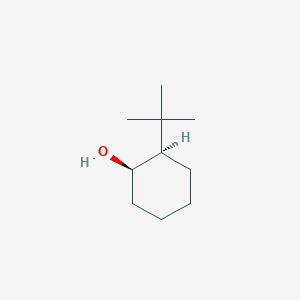

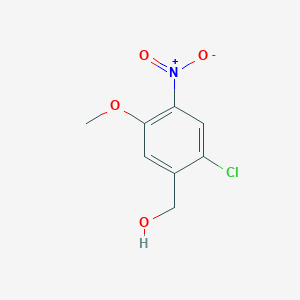
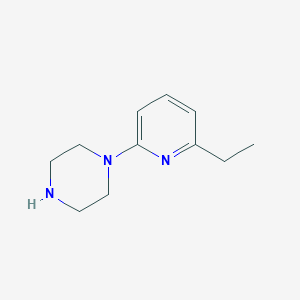
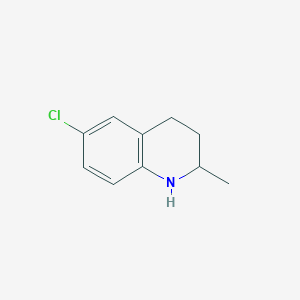
![5,6-dihydro-2-mercapto-4H-imidazo [4,5,1-ij]quinoline](/img/structure/B8724371.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-](/img/structure/B8724377.png)
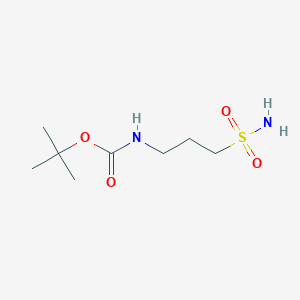
![Methyl 2-[4-(2-aminoethyl)phenoxy]-2-methylpropanoate](/img/structure/B8724397.png)
